molecular formula C12H15NO2 B13833640 (3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol

(3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol

Cat. No.: B13833640
M. Wt: 205.25 g/mol
InChI Key: CTHFMBPRVSMBMA-NEPJUHHUSA-N
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Description

(3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol is a complex organic compound with a unique structure that combines elements of isochromene and pyrrolidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol typically involves multi-step organic reactions. One common approach is to start with a suitable isochromene derivative and introduce the pyrrolidine ring through a series of cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction allows for the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, (3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure may mimic certain natural products, making it useful in biochemical assays.

Medicine

Medically, this compound has potential as a lead compound for drug development. Its ability to interact with specific biological targets could make it useful in the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced strength or conductivity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol include other isochromene and pyrrolidine derivatives. These compounds share structural similarities but may differ in their functional groups or stereochemistry.

Uniqueness

What sets this compound apart is its specific stereochemistry and the combination of the isochromene and pyrrolidine rings. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(3aR,9bS)-2-methyl-3,3a,5,9b-tetrahydro-1H-isochromeno[3,4-c]pyrrol-7-ol

InChI

InChI=1S/C12H15NO2/c1-13-5-11-10-3-2-9(14)4-8(10)7-15-12(11)6-13/h2-4,11-12,14H,5-7H2,1H3/t11-,12+/m1/s1

InChI Key

CTHFMBPRVSMBMA-NEPJUHHUSA-N

Isomeric SMILES

CN1C[C@H]2[C@H](C1)OCC3=C2C=CC(=C3)O

Canonical SMILES

CN1CC2C(C1)OCC3=C2C=CC(=C3)O

Origin of Product

United States

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